2-Thienylalanine

Description

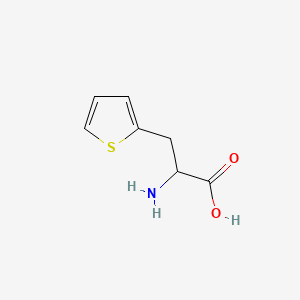

3-(2-Thienyl)-DL-alanine is a non-proteinogenic amino acid featuring a thiophene ring substituted at the β-position of the alanine backbone (IUPAC name: (2RS)-2-amino-3-(thiophen-2-yl)propanoic acid). Its molecular formula is C₇H₉NO₂S (molecular weight: 171.21 g/mol), and it is characterized by moderate water solubility and a decomposition temperature of 255–263°C .

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOFYLAWDLQMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862813 | |

| Record name | 2-Thienylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faintly beige powder; [Sigma-Aldrich MSDS] | |

| Record name | beta-2-Thienyl-DL-alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2021-58-1, 139-86-6 | |

| Record name | 2-Thienylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2021-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thienylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-2-Thienyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002021581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thienylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thienylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-2-thienyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-thienyl)alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-2-THIENYL-DL-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZK0RDK1XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Rhodanine-Based Condensation and Hydrolysis

A widely documented method involves the condensation of 2-thiophenecarboxaldehyde with rhodanine (2-thioxo-4-thiazolidinone), followed by sequential hydrolysis and decarboxylation. This approach leverages the reactivity of the aldehyde group with rhodanine’s thiocarbonyl moiety to form a thiazolidinone intermediate. Subsequent alkaline hydrolysis cleaves the thiazolidinone ring, yielding the target amino acid after acidification.

Reaction Conditions:

-

Step 1 (Condensation): Ethanol reflux (78°C) with catalytic piperidine for 6–8 hours.

-

Step 2 (Hydrolysis): 2M NaOH at 100°C for 4 hours, followed by HCl neutralization.

Key Parameters:

| Parameter | Value |

|---|---|

| Yield | 55–60% |

| Purity | ≥98% (HPLC) |

| Byproducts | Thiophene dimers |

This method is favored for scalability but requires precise pH control during hydrolysis to minimize racemization.

Industrial-Scale Production Techniques

Catalytic Asymmetric Hydrogenation

Industrial synthesis often employs transition-metal catalysts to achieve enantiomeric control. A nickel-catalyzed hydrogenation of α-keto-β-(2-thienyl)acrylic acid derivatives has been reported. The use of chiral ligands such as (R)-BINAP ensures high enantioselectivity (>90% ee) for the L-isomer, though the dl-form is obtained via racemization during downstream processing.

Process Overview:

-

Substrate Preparation: α-Keto-β-(2-thienyl)acrylic acid is synthesized via aldol condensation.

-

Hydrogenation: H₂ gas (50 psi) with Ni/(R)-BINAP at 25°C for 12 hours.

-

Racemization: Heating the enantiomerically enriched product in basic medium (pH 10–12) at 60°C.

Economic Considerations:

| Factor | Industrial Benchmark |

|---|---|

| Catalyst Loading | 0.5 mol% |

| Throughput | 1.2 kg/L·day |

| Cost Efficiency | $120/kg |

Biocatalytic Methods

Enzymatic Transamination

Recent advances utilize ω-transaminases to aminate α-keto-β-(2-thienyl)propionic acid. This method offers superior stereoselectivity and milder conditions compared to chemical synthesis.

Enzyme System:

-

Source: Chromobacterium violaceum (CV-ω-TA)

-

Cofactor: Pyridoxal-5′-phosphate (PLP)

Optimized Conditions:

| Parameter | Value |

|---|---|

| pH | 7.5 |

| Temperature | 37°C |

| Substrate Loading | 50 mM |

| Conversion | 85% |

Advantages:

-

Eliminates heavy metal catalysts.

-

Reduces waste generation by 70% compared to classical methods.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Fmoc-Protected Derivative Synthesis

For research-scale applications, 3-(2-thienyl)-dl-alanine is incorporated into peptides via Fmoc-SPPS. The Fmoc-protected derivative is prepared using standard carbodiimide coupling agents.

Synthetic Protocol:

-

Protection: Fmoc-Cl in dioxane/water (1:1) at 0°C.

-

Activation: DIC/HOBt in DMF.

-

Coupling: Resin-bound peptides at 25°C for 2 hours.

Performance Metrics:

| Metric | Value |

|---|---|

| Coupling Efficiency | 98.5% |

| Deprotection Yield | 99% (20% piperidine) |

Green Chemistry Innovations

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation-hydrolysis sequence, reducing reaction times from 12 hours to 30 minutes. This method enhances energy efficiency while maintaining yields at 58–62%.

Operational Parameters:

| Parameter | Value |

|---|---|

| Power | 300 W |

| Temperature | 120°C |

| Solvent | Ethanol/water (3:1) |

Chemical Reactions Analysis

Types of Reactions: 3-(2-Thienyl)-dl-alanine undergoes various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Substitution: The thienyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated thienyl derivatives.

Scientific Research Applications

Chemistry

- Chiral Catalysis : 3-(2-Thienyl)-dl-alanine is utilized as a chiral catalyst and ligand in asymmetric synthesis reactions. Its ability to influence stereochemistry is crucial for synthesizing enantiomerically pure compounds.

- Reactivity Studies : The compound undergoes various chemical reactions, including oxidation to form sulfoxides or sulfones, reduction to thiol derivatives, and nucleophilic substitution reactions.

Biology

- Enzyme Inhibition : Research indicates that 3-(2-Thienyl)-dl-alanine acts as a competitive substrate analogue for phenylalanine hydroxylase. It has been shown to inhibit this enzyme in both in vitro and in vivo studies, affecting phenylalanine metabolism .

- Microbial Growth Inhibition : Studies have demonstrated that this compound inhibits the growth of pathogenic bacteria such as Escherichia coli and Salmonella spp., suggesting its potential use in microbiological applications .

Medicine

- Therapeutic Potential : The structural similarity of 3-(2-Thienyl)-dl-alanine to natural amino acids positions it as a candidate for drug development. Its role in modulating neurotransmitter activity is being explored for potential treatments of neurological disorders .

- Phenylketonuria Research : The compound's inhibitory effects on phenylalanine hydroxylase have implications for studying phenylketonuria, a metabolic disorder characterized by elevated phenylalanine levels .

Pharmaceutical Development

- 3-(2-Thienyl)-dl-alanine serves as a building block for synthesizing novel drugs. Its unique properties are being investigated for developing medications targeting various diseases .

Material Science

- The compound is explored for creating new polymers with specific electrical or thermal properties, benefiting industries like electronics and packaging .

Flavor and Fragrance Industry

- Due to its thiophene ring structure, 3-(2-Thienyl)-dl-alanine is used in formulating flavoring agents and fragrances, enhancing sensory profiles in consumer products .

Agricultural Chemistry

- Ongoing research investigates its application as a plant growth regulator, which could lead to more efficient agricultural practices and improved crop yields .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-Thienyl)-dl-alanine involves its interaction with specific enzymes and receptors in biological systems. The thienyl group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can lead to the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Aromatic Alanine Derivatives

The following table compares 3-(2-Thienyl)-DL-alanine with structurally related compounds featuring different aromatic or heteroaromatic substituents:

Structural and Functional Insights:

- Electronic Properties: The thiophene group in 3-(2-Thienyl)-DL-alanine provides sulfur-based π-electron delocalization, enhancing its utility in materials science compared to oxygen (furan) or nitrogen (pyridine/quinoline) analogs .

- Hydrophobicity : Larger aromatic groups (e.g., naphthyl, fluorenyl) reduce water solubility, limiting their use in aqueous biological systems compared to smaller heterocycles like thiophene .

- Biological Activity: Quinoline and fluorene derivatives exhibit notable anticancer activity, likely due to their planar aromatic systems enabling DNA intercalation or enzyme binding .

Functional Derivatives: Protected and Modified Forms

Insights:

Biological Activity

3-(2-Thienyl)-dl-alanine, a thienyl derivative of alanine, is an amino acid analog that has attracted attention for its potential biological activities. This compound has been studied for its effects on various biological systems, including its role as an inhibitor of specific enzymes and its impact on cellular processes.

3-(2-Thienyl)-dl-alanine is characterized by its thienyl group, which contributes to its unique biological properties. The structural formula can be represented as follows:

This compound is soluble in water and exhibits properties typical of amino acids, making it a subject of interest in biochemical research.

Enzymatic Inhibition

One of the primary areas of research regarding 3-(2-Thienyl)-dl-alanine involves its inhibitory effects on enzymes, particularly phenylalanine hydroxylase. Studies have shown that this compound can inhibit the activity of phenylalanine hydroxylase in both liver and kidney tissues. The apparent values for the enzyme in the presence of 3-(2-Thienyl)-dl-alanine were significantly altered, indicating competitive inhibition:

| Organ | Control (mM) | Inhibited (mM) |

|---|---|---|

| Liver | 0.61 | 2.70 |

| Kidney | 0.50 | 1.60 |

These findings suggest that while the compound does not significantly affect the maximum velocity () of the reaction, it does increase the substrate concentration required to reach half-maximal velocity, indicating a competitive inhibition mechanism .

Impact on Cellular Processes

Research has also indicated that 3-(2-Thienyl)-dl-alanine can induce cell cycle arrest in yeast cells (Saccharomyces cerevisiae). When exposed to this amino acid analog, yeast cells exhibited accumulation in the G1 phase of the cell cycle, leading to a decrease in cellular proliferation rates. This effect was attributed to the compound's ability to mimic natural amino acids, thereby interfering with normal metabolic processes .

Study on Phenylketonuria

A notable case study involved the use of 3-(2-Thienyl)-dl-alanine in models simulating phenylketonuria (PKU). The compound was administered to assess its potential as a therapeutic agent for managing PKU by inhibiting phenylalanine absorption in the gut. However, results indicated limited effectiveness due to rapid metabolism and low tissue retention of the compound .

Mutant Strain Analysis

Another study focused on mutants of Spirulina platensis resistant to various amino acid analogs, including 3-(2-Thienyl)-dl-alanine. It was found that these mutants could overproduce certain amino acids when exposed to analogs, demonstrating the potential for using such compounds in metabolic engineering and biotechnology applications .

Q & A

Q. What are the established synthetic routes for 3-(2-Thienyl)-dl-alanine, and what are their yields?

The most cited synthesis involves condensing 2-thiophenecarboxaldehyde with 2,5-piperazinedione, followed by reduction and hydrolysis, yielding 3-(2-Thienyl)-dl-alanine. This method, detailed in a 1958 study, emphasizes the use of intermediates like 2,5-piperazinedione derivatives and requires precise stoichiometric control to optimize yields . Alternative routes may involve solid-phase peptide synthesis (SPPS) or enzymatic resolution for enantiomeric separation, though these are less documented for this specific compound.

Q. How is 3-(2-Thienyl)-dl-alanine characterized for structural confirmation?

Characterization typically employs:

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% as per commercial specifications) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the thiophene ring substitution pattern and alanine backbone .

- Mass Spectrometry (MS) : Molecular ion peaks (m/z 171.214) align with the formula C₇H₉NO₂S .

- Circular Dichroism (CD) : For distinguishing D/L enantiomers, though this requires enantiopure standards .

Q. What are the primary research applications of 3-(2-Thienyl)-dl-alanine?

The compound is used in:

- Agrochemical Studies : As a non-natural amino acid analog to investigate herbicide resistance mechanisms .

- Pharmaceutical Probes : To modify peptide structures for enhanced receptor binding or metabolic stability .

- Dyestuff Development : Its sulfur-containing thiophene group contributes to photostability in dye molecules .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric purity data for 3-(2-Thienyl)-dl-alanine?

Discrepancies often arise from inconsistent chiral separation methods. Advanced approaches include:

- Chiral Stationary Phase (CSP) HPLC : Using columns like Chirobiotic T™ for baseline separation of D/L forms .

- Enzymatic Assays : Enzymes with stereoselective activity (e.g., L-amino acid oxidase) to quantify enantiomeric excess .

- X-ray Crystallography : To resolve ambiguities in crystallized samples, though this requires high-purity material .

Q. What experimental strategies mitigate challenges in incorporating 3-(2-Thienyl)-dl-alanine into peptide chains?

Challenges include steric hindrance from the thiophene group and racemization during coupling. Solutions:

- Optimized SPPS Protocols : Use of HATU/DIPEA activation at low temperatures (0–4°C) to minimize racemization .

- Post-Synthetic Modifications : Thiophene-functionalized resins for selective conjugation after peptide assembly .

- Circular Dichroism Monitoring : Real-time tracking of backbone conformation to detect undesired stereochemical changes .

Q. How do conflicting safety data for 3-(2-Thienyl)-dl-alanine impact laboratory handling protocols?

Safety Data Sheets (SDS) often lack hazard classifications (e.g., no GHS signal word or hazard statements) , but some guidelines classify it as non-hazardous for sewer disposal . To address this:

Q. What role does 3-(2-Thienyl)-dl-alanine play in enzyme inhibition studies?

The thiophene moiety acts as a bioisostere for phenyl groups, enabling studies on:

- Substrate Specificity : Competing with natural amino acids in enzyme active sites (e.g., tyrosine kinases) .

- Allosteric Modulation : Altering enzyme conformation via steric or electronic effects, monitored via stopped-flow kinetics .

Key Research Considerations

- Synthetic Optimization : Prioritize reducing racemization during synthesis via low-temperature coupling .

- Safety Compliance : Treat 3-(2-Thienyl)-dl-alanine as potentially hazardous until validated by in-house toxicity assays .

- Advanced Characterization : Combine NMR, MS, and X-ray crystallography for unambiguous structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.